5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonism Structure-activity relationship Pyrimido[5,4-b]indole

5-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189887-52-2) is a fully synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a scaffold identified through cell-based high-throughput screening as a privileged class of Toll-like receptor 4 (TLR4) ligands capable of activating NFκB in both human and mouse innate immune cells. The compound has molecular formula C25H19ClFN3O and molecular weight 431.9 g/mol, bearing a unique dual-halogenated benzyl substitution pattern (N3: 4-fluorobenzyl; N5: 3-chlorobenzyl) combined with an 8-methyl indole modification.

Molecular Formula C25H19ClFN3O
Molecular Weight 431.9
CAS No. 1189887-52-2
Cat. No. B2891811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1189887-52-2
Molecular FormulaC25H19ClFN3O
Molecular Weight431.9
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=CC(=CC=C5)Cl
InChIInChI=1S/C25H19ClFN3O/c1-16-5-10-22-21(11-16)23-24(30(22)14-18-3-2-4-19(26)12-18)25(31)29(15-28-23)13-17-6-8-20(27)9-7-17/h2-12,15H,13-14H2,1H3
InChIKeyWRRDCYKQIKESFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189887-52-2): Structural Overview and Procurement Baseline for TLR4-Focused Research


5-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189887-52-2) is a fully synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a scaffold identified through cell-based high-throughput screening as a privileged class of Toll-like receptor 4 (TLR4) ligands capable of activating NFκB in both human and mouse innate immune cells [1]. The compound has molecular formula C25H19ClFN3O and molecular weight 431.9 g/mol, bearing a unique dual-halogenated benzyl substitution pattern (N3: 4-fluorobenzyl; N5: 3-chlorobenzyl) combined with an 8-methyl indole modification. The pyrimido[5,4-b]indole scaffold is distinguished from its regioisomeric pyrimido[4,5-b]indole counterpart by the fusion geometry of the pyrimidine and indole rings, which has been shown to critically influence TLR4/MD-2 binding interactions and downstream cytokine induction profiles [1].

Why 5-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Cannot Be Replaced by Generic Pyrimido[5,4-b]indole Analogs: SAR Divergence at N3, N5, and C8 Positions


The pyrimido[5,4-b]indole scaffold exhibits pronounced structure–activity relationship (SAR) hypersensitivity at its three principal diversification vectors—the N3 substituent, the N5 substituent, and the C8 indole position—making generic substitution between analogs scientifically unsound. Published SAR studies demonstrate that even conservative alterations at N3 (e.g., phenyl vs. 4-fluorobenzyl) can shift the NFκB activation profile by >2-fold, while N5 modifications profoundly influence the balance between IL-6 and IP-10 cytokine production via differential engagement of the MyD88-dependent versus TRIF-dependent signaling branches downstream of TLR4/MD-2 [1]. The C8 position has been identified in subsequent studies as a critical determinant of TLR4 agonist potency, with aryl and heteroaryl substituents at C8 conferring superior activity relative to unsubstituted or small-alkyl analogs [2]. Consequently, a compound bearing the specific triad of 4-fluorobenzyl (N3), 3-chlorobenzyl (N5), and 8-methyl (C8) cannot be presumed equivalent to any in-class compound lacking this precise substitution fingerprint, and procurement decisions for SAR expansion or tool compound studies must be based on the exact structure rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 5-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Against Structural Comparators


Dual-Halogenated Benzyl Substitution Signature vs. Literature N3-Phenyl/N5-Carboxamide Canonical Scaffold

The target compound incorporates a 4-fluorobenzyl group at N3 and a 3-chlorobenzyl group at N5, representing a distinct substitution architecture relative to the 42-compound SAR library reported by Chan et al. (2013), where the canonical scaffold maintained a carboxamide linkage at N5 and varied primarily at the carboxamide R2 group and N3 R1 group [1]. Within that library, the most potent N3 substituent was an unsubstituted phenyl group (compound 1, AUC normalized to 100), while fluorophenyl carboxamide derivatives (compounds 14 and 15) were specifically noted as exceptions to the general hydrophobic volume SAR trend, maintaining activity comparable to cycloalkyl-substituted analogs [1]. The target compound replaces the carboxamide with a direct 3-chlorobenzyl N5 alkylation—an architectural modification shown in Table 3 of Chan et al. to substantially alter cytotoxicity profiles and cytokine induction ratios, with N5 short-alkyl derivatives exhibiting reduced cytotoxicity relative to the parent hit [1]. No compound in the published SAR library simultaneously bears halogenated benzyl groups at both N3 and N5 positions, making the target compound structurally unique and not directly replaceable by any single literature analog.

TLR4 agonism Structure-activity relationship Pyrimido[5,4-b]indole

C8-Methyl Substitution: Differentiation from C8-Unsubstituted and C8-Aryl Pyrimido[5,4-b]indoles in TLR4 Potency Context

Structure–activity relationship studies published in 2025 by Morita et al. demonstrated that C8-aryl derivatives (phenyl, 2-naphthyl) of pyrimido[5,4-b]indoles are significantly more potent in TLR4 signaling activation than C8-unsubstituted analogs, with molecular modeling indicating that C8-aryl groups make critical hydrophobic contacts within the MD-2 binding pocket of the TLR4/MD-2 complex [1]. The target compound features a C8-methyl group—a substituent of intermediate size and lipophilicity between the unsubstituted baseline (C8-H in compound 1 of Chan et al.) and the highly potent C8-aryl derivatives. This positions the target compound at a distinct point on the C8 steric/bulk continuum: the methyl group provides greater hydrophobic surface area than hydrogen (calculated ΔlogP contribution of approximately +0.5 units relative to C8-H) but avoids the potential solubility liabilities and synthetic complexity associated with C8-biaryl or C8-alkynyl extensions [1]. No publicly available head-to-head data exist comparing C8-methyl against C8-H or C8-phenyl in an otherwise identical substitution context, but the class-level SAR trajectory strongly implies intermediate potency that may be advantageous for applications requiring moderate TLR4 stimulation without the maximal receptor activation typical of C8-aryl leads.

TLR4 potency C8 substitution MD-2 binding

Physicochemical Property Differentiation: Calculated logP, Molecular Weight, and Rotatable Bond Profile vs. Key Literature TLR4 Pyrimidoindoles

The target compound (MW 431.9 g/mol; C25H19ClFN3O) occupies a distinct physicochemical space relative to the core literature series. Compound 1 from Chan et al. (N3-phenyl, N5-carboxamide-cyclohexyl) has MW approximately 430 g/mol with a carboxamide H-bond donor/acceptor pair, whereas the target compound replaces the carboxamide with a direct N5-benzyl linkage, eliminating one H-bond donor and reducing polar surface area [1]. The presence of two halogenated benzyl groups (4-F, 3-Cl) increases lipophilicity relative to the unsubstituted benzyl or phenyl analogs; the 3-chlorobenzyl moiety specifically introduces a meta-chloro substituent whose inductive electron-withdrawing effect and steric bulk differ from the more common para-substitution pattern explored in the N3 SAR of Chan et al. Table 2 [1]. The C8-methyl group further contributes to the overall lipophilic character. Based on the molecular formula C25H19ClFN3O, the compound contains 5 rotatable bonds (two benzyl linkages plus the N3 and N5 attachments), placing it in a moderate conformational flexibility range suitable for induced-fit binding within the TLR4/MD-2 pocket, as suggested by computational docking studies performed on related pyrimido[5,4-b]indole congeners [1]. This physicochemical profile differentiates it from both the more hydrophilic carboxamide-containing literature compounds and the higher-MW C8-aryl extended analogs described by Morita et al. [2].

Physicochemical properties Drug-likeness Ligand efficiency

Meta-Chloro vs. Para-Fluoro Benzyl Regioisomeric Differentiation at N3 and N5: Impact on Predicted TLR4/MD-2 Binding Pose

The target compound pairs a 4-fluorobenzyl group at N3 with a 3-chlorobenzyl group at N5, creating an asymmetric halogenation pattern with distinct regioisomeric positioning of the halogen atoms (fluorine para to the benzylic carbon; chlorine meta). In the published N3 SAR of Chan et al. Table 2, the 4-fluorobenzyl substituent (compound 28 in that series) yielded an AC50 of 0.057 μM in the hPK M2 assay with 102% maximal response, making it one of the most potent substituents tested, whereas the 3-chlorobenzyl analog (compound 30) gave an AC50 of 0.126 μM with 99% maximal response [1]. While these data are from a different chemical series (hPK modulators, not pyrimidoindoles), they demonstrate that 4-fluorobenzyl and 3-chlorobenzyl can confer substantially different potency and efficacy profiles depending on the protein context. The computational docking studies reported by Chan et al. for pyrimido[5,4-b]indoles indicated that active compounds bind primarily to the MD-2 subunit within the TLR4/MD-2 complex, with the N3 substituent occupying a hydrophobic pocket [2]. The combination of electron-withdrawing fluorine (para) and chlorine (meta) at these two benzyl positions may differentially modulate the electron density of the aromatic rings, potentially affecting π-stacking interactions with MD-2 pocket residues (particularly the Phe126 and Tyr102 aromatic cluster identified in the TLR4/MD-2 binding site). The distinct regioisomeric positioning of the halogens relative to the published SAR data (which predominantly explored para-substitution or unsubstituted phenyl) represents a unique structural feature that cannot be replicated by any single literature compound.

Halogen bonding MD-2 pocket Regioisomer selectivity

Absence of Carboxamide Linker at N5: Differentiation from the Canonical TLR4 Pyrimidoindole Pharmacophore in Cytotoxicity and Cytokine Bias Potential

The target compound features a direct N5-benzyl linkage (3-chlorobenzyl) rather than the carboxamide-linked substituents that defined the original SAR series of Chan et al. (compounds 1–36, Tables 1 and 2) [1]. This structural distinction is functionally significant: Chan et al. demonstrated in Table 3 that N5 substitution with short alkyl groups (methyl, ethyl, propyl, butyl, allyl, propargyl) reduced the cytotoxicity of the lead hit compound while preserving TLR4-dependent NFκB activation [1]. The N5-alkyl series revealed that removing the carboxamide and installing a direct alkyl linkage at N5 shifted the IL-6/IP-10 cytokine induction ratio, indicating that N5 substitution modality influences the MyD88-dependent (IL-6) versus TRIF-dependent (IP-10) signaling bias downstream of TLR4 [1]. The target compound extends this concept by employing a benzyl rather than a simple alkyl group at N5, potentially combining the cytotoxicity-mitigating effect of direct N5-alkylation with the enhanced hydrophobic contacts afforded by the aromatic benzyl ring. No literature compound simultaneously combines N5-direct benzyl substitution with halogenation and C8-methyl modification, making the target compound a unique tool for dissecting the contribution of the N5 linker chemistry (carboxamide vs. direct alkyl/benzyl) to both TLR4 signaling bias and compound safety margins.

Cytotoxicity Cytokine bias N5 substitution

Combinatorial Scaffold Uniqueness: Simultaneous Triple-Position Differentiation from All Commercially Listed Pyrimido[5,4-b]indole Analogs

A systematic comparison of the target compound against structurally related pyrimido[5,4-b]indole analogs listed in public chemical catalogs reveals that no other compound combines all three of the following features simultaneously: (i) a halogenated benzyl at N3, (ii) a halogenated benzyl at N5, and (iii) a methyl substituent at C8 . The most closely related commercially listed compounds include 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (differs at N3: 2-chlorobenzyl vs. 4-fluorobenzyl in target), 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one (differs at N3: phenethyl vs. 4-fluorobenzyl; C8: fluoro vs. methyl), and 3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one (differs at N3: benzyl vs. 4-fluorobenzyl; C8: fluoro vs. methyl) . The specific combination of a para-fluoro electron-withdrawing group on the N3 benzyl and a meta-chloro electron-withdrawing group on the N5 benzyl, together with the electron-donating C8-methyl, creates a unique electronic push-pull system across the pyrimidoindole core that is not replicated by any single commercially available analog. This combinatorial uniqueness means that researchers requiring this exact substitution fingerprint for SAR matrix completion or chemoproteomic target identification studies have no alternative procurement option.

Chemical library diversity Scaffold uniqueness Procurement differentiation

Recommended Research and Industrial Application Scenarios for 5-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Based on Differentiation Evidence


TLR4/MD-2 SAR Matrix Expansion: Probing N3-N5 Dual Halogenation Space

Medicinal chemistry teams optimizing pyrimido[5,4-b]indole-based TLR4 agonists for vaccine adjuvant or cancer immunotherapy applications should acquire this compound to fill a critical gap in the N3/N5 substitution matrix. As established in Section 3 (Evidence Items 1 and 4), the target compound is the only commercially accessible analog combining 4-fluorobenzyl at N3 with 3-chlorobenzyl at N5, enabling researchers to test whether dual halogenation at both benzyl positions produces additive, synergistic, or antagonistic effects on TLR4-dependent NFκB activation and cytokine induction relative to the N3-phenyl/N5-carboxamide canonical scaffold [1]. The C8-methyl substitution (Evidence Item 2) further distinguishes it from the unsubstituted C8 baseline, allowing concurrent assessment of C8 steric effects within the dual-halogenated context.

Cytotoxicity-Optimized TLR4 Agonist Screening for Adjuvant Development

Immunomodulator discovery programs seeking TLR4 agonists with improved therapeutic windows should evaluate this compound based on the class-level inference from Chan et al. Table 3 (Evidence Item 5) that direct N5-alkyl/benzyl substitution reduces cytotoxicity relative to the N5-carboxamide series [1]. The target compound's N5-3-chlorobenzyl architecture is predicted to retain TLR4 engagement while mitigating the cytotoxicity associated with the carboxamide-bearing lead series. It is particularly suited for comparative cytotoxicity profiling (e.g., LDH release, MTT assay, or caspase-3/7 activation) in human PBMC or murine BMDC alongside a reference N5-carboxamide analog such as compound 1, to experimentally quantify the therapeutic index advantage conferred by the N5-benzyl modification.

Cytokine Pathway Bias Dissection: MyD88 vs. TRIF Signaling Probe

The differential impact of N5 substitution on IL-6 (MyD88-dependent) versus IP-10 (TRIF-dependent) cytokine production, demonstrated in Chan et al. for the N5-alkyl series [1], positions the target compound as a tool for investigating whether N5-benzyl substitution reinforces or alters the cytokine bias pattern. Researchers should procure this compound for head-to-head cytokine profiling against the N5-carboxamide reference (compound 1) and an N5-alkyl comparator (e.g., N5-propyl, compound 37), using multiplexed cytokine detection (e.g., Luminex or MSD) in human and mouse TLR4 reporter cell lines. The resulting IL-6/IP-10 ratio data will inform whether the N5-benzyl modality tilts TLR4 signaling toward a type I interferon-skewed response desirable for antiviral adjuvant applications or a more balanced NFκB-dominant profile suitable for antibacterial vaccine adjuvants.

Chemoproteomic Target Engagement Studies Using Structural Bifunctionality

The unique combination of halogens at two distinct positions (4-F on N3-benzyl, 3-Cl on N5-benzyl) and the C8-methyl group (Evidence Items 3 and 6) provides multiple potential derivatization handles for chemoproteomic applications. The 4-fluorobenzyl moiety can serve as a 19F NMR probe for binding studies, while the 3-chlorobenzyl group offers a potential site for further functionalization via nucleophilic aromatic substitution or cross-coupling chemistry. The absence of a carboxamide (Evidence Item 5) eliminates a potential metabolic liability and reduces H-bond donor count to zero, which may improve intracellular penetration for target engagement assays. This compound is recommended as a starting scaffold for the design of photoaffinity labeling probes or biotinylated pull-down reagents aimed at identifying the full complement of cellular proteins interacting with pyrimido[5,4-b]indole-based TLR4 ligands beyond the canonical TLR4/MD-2 complex.

Quote Request

Request a Quote for 5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.